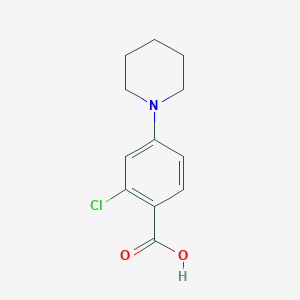

2-Chloro-4-piperidinobenzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-piperidinobenzenecarboxylic acid is a white crystalline powder that belongs to the class of carboxylic acids1. It has a molecular formula of C12H14ClNO2 and a molecular weight of 243.7 g/mol1. This compound has been used in various fields, including medical, environmental, and industrial research1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid. However, it’s worth noting that piperidine derivatives are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms2. The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones2.Molecular Structure Analysis

The molecular structure of 2-Chloro-4-piperidinobenzenecarboxylic acid is represented by the formula C12H14ClNO23. Unfortunately, I couldn’t find more detailed information on the molecular structure analysis of this compound.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Chloro-4-piperidinobenzenecarboxylic acid. However, it’s known that piperidine derivatives can undergo various intra- and intermolecular reactions4.Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-4-piperidinobenzenecarboxylic acid is C12H14ClNO2, and it has a molecular weight of 239.73. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of this compound.Applications De Recherche Scientifique

Environmental Impact and Toxicity

Studies have extensively investigated the environmental fate and toxicological effects of 2,4-D, noting its widespread use in agriculture and potential for environmental contamination. The persistence of 2,4-D in various ecosystems, particularly aquatic environments, poses risks to non-target organisms, including potential toxic effects depending on exposure levels and host susceptibility. Research emphasizes the need for strategies to mitigate environmental entry and reduce exposure to minimize harmful impacts on human health and ecosystems (Islam et al., 2017).

Sorption and Degradation

The behavior of 2,4-D in soil and water systems, including its sorption to organic matter and minerals, has been a critical area of study. Understanding the mechanisms behind 2,4-D's interaction with environmental components aids in predicting its mobility and persistence in nature. Research indicates that soil organic matter and iron oxides play significant roles in sorbing phenoxy herbicides, highlighting the complexity of interactions that affect herbicide fate in agricultural environments (Werner et al., 2012).

Microbial Degradation

The degradation of 2,4-D by microbial communities represents a crucial natural process for removing this herbicide from the environment. Studies focus on identifying microorganisms capable of breaking down 2,4-D and its derivatives, offering insights into bioremediation strategies that could be employed to clean up contaminated sites. This research underscores the potential of utilizing microbial processes to mitigate the environmental impacts of widespread herbicide use (Magnoli et al., 2020).

Safety And Hazards

Orientations Futures

While I couldn’t find specific future directions for 2-Chloro-4-piperidinobenzenecarboxylic acid, it’s clear that piperidine derivatives are of significant interest in various fields, including medical, environmental, and industrial research1. Further studies could explore its potential applications in these areas.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.

Propriétés

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEGNVWKMCMZTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441460 |

Source

|

| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-piperidinobenzenecarboxylic acid | |

CAS RN |

313674-11-2 |

Source

|

| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)

![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)